N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide
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Overview
Description
N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide is a heterocyclic organic compound that features a pyridine ring fused with a thiazole ring, connected to a pentanamide group
Mechanism of Action
Target of Action
The primary targets of N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide are Cyclin-Dependent Kinases (CDKs) , specifically CDK2, CDK4, and CDK6 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to the halt of cell proliferation, making them attractive targets for cancer therapeutics .
Mode of Action
This compound interacts with its targets (CDK2, CDK4, and CDK6) through polar interactions , especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163 . The nonpolar interaction with Ile10/12/19 is also critical for the differing potencies of the CDK2/4/6 inhibitors . This interaction leads to the inhibition of these kinases, thereby disrupting the cell cycle progression.
Biochemical Pathways
The inhibition of CDK2, CDK4, and CDK6 disrupts the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
It’s worth noting that the compound’s interaction with its targets involves both physisorption and chemisorption , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation due to the disruption of the cell cycle . This makes it a potential therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a study where it was used as a corrosion inhibitor for mild steel in hydrochloric acid solutions, its effectiveness was found to be dependent on the concentration of the solution . .
Biochemical Analysis
Biochemical Properties
N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide has been studied for its potential inhibitory activities against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . The compound interacts with these enzymes, potentially influencing their activity and thus the progression of the cell cycle .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For instance, its potential inhibitory effects on CDKs could influence cell function by altering cell cycle progression . This could impact cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects are still being researched .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules such as CDKs . This could result in enzyme inhibition or activation, leading to changes in gene expression . The exact details of these interactions and their effects at the molecular level are still being studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with thiazole-2-amine under basic conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-4-yl)thiazol-2-amine: Another thiazole derivative with similar corrosion inhibition properties.
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine: A compound with potent CDK inhibition activity.
2-amino-4-methyl-thiazole: Known for its corrosion inhibition efficiency in acidic solutions.
Uniqueness
N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide stands out due to its unique combination of a pyridine ring, thiazole ring, and pentanamide group. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-3-7-12(17)16-13-15-11(9-18-13)10-6-4-5-8-14-10/h4-6,8-9H,2-3,7H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEGFJQDTMEYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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